molecular formula C17H16IN3O2S B6061067 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide

Cat. No. B6061067
M. Wt: 453.3 g/mol
InChI Key: UYTGAHUMMFEBQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide is a novel chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide is not fully understood. However, it has been reported to inhibit the activity of tubulin, a protein involved in cell division. This inhibition leads to the disruption of microtubule assembly and ultimately results in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. The compound has been found to induce DNA damage, activate apoptotic pathways, and inhibit cell migration and invasion. In addition, the compound has been reported to exhibit anti-inflammatory effects and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide in lab experiments is its potent anticancer properties. The compound has been shown to exhibit high selectivity towards cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of using this compound is its potential toxicity towards normal cells. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for research on 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide. One area of interest is the development of novel drug delivery systems to improve the efficacy and safety of the compound. Another area of research is the investigation of the compound's potential synergistic effects with other anticancer agents. In addition, further studies are needed to elucidate the mechanism of action of the compound and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis method of 2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide involves the reaction of 5-ethoxy-2-mercaptobenzimidazole with 4-iodoaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been reported to yield high purity and good yields of the compound.

Scientific Research Applications

2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(4-iodophenyl)acetamide has been studied extensively for its potential applications in various scientific research fields. One of the main areas of research is its anticancer properties. Studies have shown that the compound exhibits potent cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.

properties

IUPAC Name

2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O2S/c1-2-23-13-7-8-14-15(9-13)21-17(20-14)24-10-16(22)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTGAHUMMFEBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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